3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

説明

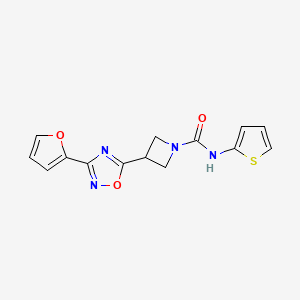

This compound features a unique hybrid structure combining three heterocyclic motifs: a 1,2,4-oxadiazole core substituted with a furan-2-yl group, an azetidine (four-membered saturated ring) scaffold, and a thiophen-2-yl carboxamide moiety. The azetidine ring introduces conformational rigidity, which may enhance binding specificity, while the thiophene and furan substituents contribute to π-π stacking interactions and solubility modulation.

特性

IUPAC Name |

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-14(15-11-4-2-6-22-11)18-7-9(8-18)13-16-12(17-21-13)10-3-1-5-20-10/h1-6,9H,7-8H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWYRNQCZOSHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan and thiophene rings: These heterocycles can be introduced through coupling reactions such as Suzuki or Stille coupling.

Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

Final coupling to form the carboxamide: This step involves the reaction of the azetidine derivative with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole and thiophene moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of critical enzymes involved in DNA synthesis and cell division. For instance, studies have shown that derivatives of 1,3,4-thiadiazole , which share structural similarities with the target compound, can inhibit thymidylate synthase (TS) with IC50 values ranging from 0.47 to 1.4 µM, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Similar compounds have been reported to possess activity against various bacterial strains, particularly Gram-positive bacteria. The presence of the furan and oxadiazole rings enhances lipophilicity, facilitating cellular uptake and improving bioactivity against pathogens .

Material Science Applications

In materials science, compounds with complex heterocyclic structures like this one are explored for their potential as organic semiconductors or in the development of novel materials with specific electronic properties. The ability to modulate electronic characteristics through structural variations makes these compounds attractive for applications in organic electronics and photonics.

Case Study 1: Anticancer Mechanism Exploration

A study conducted by Du et al. focused on modeling the 1,3,4-oxadiazole ring system to evaluate its anticancer activity. The research demonstrated that certain derivatives effectively inhibited TS enzymes critical for DNA replication, suggesting a pathway for developing new anticancer therapeutics based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In another investigation into the antimicrobial potential of oxadiazole derivatives, researchers synthesized several compounds and evaluated their activity against various bacterial strains using disc diffusion methods. Results indicated that these compounds exhibited significant antibacterial effects against species such as Bacillus cereus and Bacillus thuringiensis, supporting the hypothesis that structural features contribute to enhanced biological activity .

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as 1,2,4-oxadiazole cores, azetidine/related rings, or thiophene/furan substituents.

Table 1: Structural and Functional Comparison

Key Observations

Oxadiazole Derivatives :

- The target compound’s furan-substituted oxadiazole contrasts with ’s analogs, which feature electron-withdrawing groups (e.g., nitro, bromo, fluoro) on aromatic substituents. Such groups enhance electrophilic reactivity and binding to targets like CB2 receptors . The furan’s electron-rich nature may instead favor interactions with polar residues or metal ions.

- ’s L859-0643 shares a thiophene-derived substituent but lacks the azetidine ring, highlighting the target compound’s unique conformational constraints.

Azetidine vs. Larger Rings: Azetidines (4-membered) are less common in drug discovery than pyrrolidines (5-membered) or piperidines (6-membered). Their strained geometry may limit metabolic degradation but also reduce synthetic accessibility. No azetidine-containing analogs are described in the evidence, underscoring the novelty of the target compound.

The combination in the target compound may balance solubility and membrane permeability.

生物活性

The compound 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel organic molecule that integrates multiple bioactive moieties, suggesting potential therapeutic applications. This article synthesizes current research findings on its biological activity, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.36 g/mol. The structure features:

- Furan and Oxadiazole Rings : Known for their biological activities.

- Azetidine Core : A five-membered nitrogen-containing ring that can enhance biological interactions.

- Thiophene Group : Imparts additional stability and reactivity.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown effectiveness against various bacteria and fungi. The presence of the carboxamide group in this compound suggests potential interactions with microbial enzymes or receptors, which warrants further investigation into its antimicrobial efficacy .

| Compound | Activity | Target Organisms |

|---|---|---|

| 3-(furan-2-yl)-1,2,4-oxadiazole derivatives | Antibacterial | E. coli, S. aureus |

| 5-Furan-2-yloxadiazole derivatives | Antifungal | C. albicans |

Anticancer Activity

Preliminary studies on similar oxadiazole-containing compounds have demonstrated promising anticancer properties. For example, certain derivatives have exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves apoptosis induction and interaction with specific cellular pathways related to cancer progression .

Case Study: Apoptosis Induction

In a study examining the apoptotic effects of oxadiazole derivatives:

- Methodology : Flow cytometry was employed to assess apoptosis in MCF-7 cells treated with varying concentrations of the compound.

- Findings : Significant increases in caspase-3 activity were observed, indicating the compound's potential as an apoptotic agent .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : The structural motifs may facilitate binding to specific receptors, altering cell signaling pathways and promoting apoptosis in cancer cells .

Future Directions

Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential avenues include:

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Basic Question: What are the established synthesis routes and characterization methods for this compound?

Methodological Answer:

The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine to form the oxadiazole ring, followed by azetidine ring formation and carboxamide coupling. Key steps include:

- Cyclocondensation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) for oxadiazole ring formation under anhydrous conditions .

- Azetidine Functionalization : Nucleophilic substitution or ring-closing metathesis to introduce the azetidine moiety .

- Characterization : Confirmed via H/C NMR (e.g., azetidine proton signals at δ 3.5–4.2 ppm), High-Resolution Mass Spectrometry (HRMS) for molecular ion validation, and HPLC for purity assessment (>95%) .

Basic Question: What structural features influence its reactivity and stability?

Methodological Answer:

The compound’s stability and reactivity are governed by:

- Heterocyclic Moieties : The oxadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack, while the thiophene and furan groups contribute π-π stacking interactions .

- Azetidine Ring Strain : The four-membered azetidine ring increases reactivity in ring-opening reactions, necessitating inert atmosphere handling to prevent degradation .

- Carboxamide Linkage : Hydrolytic stability is pH-dependent; stability studies in buffered solutions (pH 1–10) recommend storage at neutral pH .

Advanced Question: How can reaction conditions be optimized for higher yields in oxadiazole-azetidine coupling?

Methodological Answer:

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann-type reactions enhance cross-coupling efficiency .

- Temperature Control : Stepwise heating (50–80°C) balances reaction rate and byproduct suppression, monitored via in situ FTIR or TLC .

Advanced Question: What methodologies are recommended to evaluate its biological activity against structurally similar compounds?

Methodological Answer:

- In Vitro Assays : Use kinase inhibition assays (e.g., EGFR or JAK2 targets) with IC determination via fluorescence polarization .

- Molecular Docking : Compare binding affinities of the azetidine-carboxamide scaffold with thiophene/furan analogs using AutoDock Vina or Schrödinger Suite .

- SAR Analysis : Synthesize derivatives with modified oxadiazole substituents and correlate activity trends using multivariate regression .

Advanced Question: How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from analogs (e.g., furan vs. thiophene substitutions) to identify conserved pharmacophores .

- Crystallography : Resolve 3D conformation via X-ray diffraction to clarify steric effects on target binding .

- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict outliers and validate via orthogonal assays .

Advanced Question: What computational tools predict its metabolic pathways and degradation products?

Methodological Answer:

- DFT Calculations : Simulate oxidative metabolism (e.g., CYP450-mediated hydroxylation) using Gaussian09 with B3LYP/6-31G* basis set .

- Software Tools : Use Schrödinger’s BioLuminate or SwissADME to predict Phase I/II metabolites and prioritize LC-MS/MS validation .

Advanced Question: How does the furan-oxadiazole moiety influence its reactivity in nucleophilic environments?

Methodological Answer:

- Kinetic Studies : Monitor ring-opening rates under basic conditions (e.g., NaOH/EtOH) via H NMR, revealing pseudo-first-order kinetics .

- Electrophilicity Index : Calculate using DFT to quantify oxadiazole’s susceptibility to nucleophilic attack compared to triazole analogs .

Basic Question: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Spectroscopy : F NMR (if fluorinated analogs exist) and IR for functional group validation (e.g., carboxamide C=O stretch at ~1650 cm) .

Advanced Question: What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to protect against oxidative/photo-degradation .

Advanced Question: How can statistical experimental design improve synthetic efficiency?

Methodological Answer:

- DoE (Design of Experiments) : Apply Box-Behnken designs to optimize variables (temperature, catalyst loading, solvent ratio) with response surface methodology .

- PAT (Process Analytical Technology) : Use inline Raman spectroscopy for real-time monitoring of intermediate conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。